molecular formula C19H30O B12533851 {[(Dodec-5-en-1-yl)oxy]methyl}benzene CAS No. 654068-29-8

{[(Dodec-5-en-1-yl)oxy]methyl}benzene

Cat. No.: B12533851
CAS No.: 654068-29-8
M. Wt: 274.4 g/mol
InChI Key: ZCCVKWQXVAQKMD-UHFFFAOYSA-N
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Description

{[(Dodec-5-en-1-yl)oxy]methyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a dodec-5-en-1-yl group through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Dodec-5-en-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with dodec-5-en-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which is then purified to obtain the final product. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and improve yield.

Chemical Reactions Analysis

Types of Reactions

{[(Dodec-5-en-1-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the dodec-5-en-1-yl group to a single bond, forming saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).

Major Products

    Oxidation: Formation of dodec-5-en-1-al or dodec-5-enoic acid.

    Reduction: Formation of dodecylbenzene.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

{[(Dodec-5-en-1-yl)oxy]methyl}benzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(Dodec-5-en-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dodecylbenzene: Similar structure but lacks the oxy-methyl linkage.

    Benzyl alcohol: Contains a hydroxyl group instead of the dodec-5-en-1-yl group.

    Dodec-5-en-1-ol: Contains a hydroxyl group instead of the benzene ring.

Uniqueness

{[(Dodec-5-en-1-yl)oxy]methyl}benzene is unique due to its combination of a benzene ring and a dodec-5-en-1-yl group linked through an oxy-methyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

654068-29-8

Molecular Formula

C19H30O

Molecular Weight

274.4 g/mol

IUPAC Name

dodec-5-enoxymethylbenzene

InChI

InChI=1S/C19H30O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h7-8,11-13,15-16H,2-6,9-10,14,17-18H2,1H3

InChI Key

ZCCVKWQXVAQKMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCOCC1=CC=CC=C1

Origin of Product

United States

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